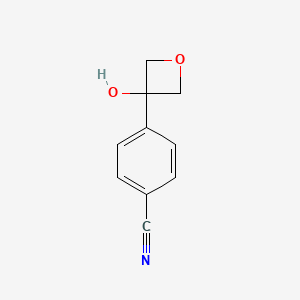

4-(3-Hydroxyoxetan-3-yl)benzonitrile

Description

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(3-hydroxyoxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4,12H,6-7H2 |

InChI Key |

SGJZNOLCINGTBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzonitrile derivatives exhibit diverse functionalities based on substituent groups. Below is a comparative analysis of 4-(3-Hydroxyoxetan-3-yl)benzonitrile with structurally related compounds:

Table 1: Key Properties of Benzonitrile Derivatives

Key Comparisons:

Substituent Impact on Solubility and Stability: The hydroxyoxetane group in this compound likely improves aqueous solubility compared to hydrophobic substituents like phenyl (e.g., 4-[(3-Phenyloxetan-3-yl)amino]benzonitrile) . This contrasts with 4-formyl-3-methoxy-benzonitrile, where polar groups (formyl, methoxy) may enhance solubility but reduce metabolic stability . Bromoacetyl derivatives (e.g., 4-(2-Bromoacetyl)benzonitrile) exhibit reactivity useful for covalent inhibition but may suffer from hydrolytic instability .

Biological Activity: Fluorophenyl and cyclopropylmethyl substituents, as in the (R)-3-((3-Amino-4-fluorophenyl)...benzonitrile oxalate, confer selectivity for biological targets, suggesting that the hydroxyoxetane group could similarly modulate receptor interactions . Thioether-containing analogs (e.g., 4-(2,6-Dimethylphenylthio)benzonitrile) show distinct electronic profiles due to sulfur’s polarizability, whereas hydroxyoxetane’s oxygen may favor hydrogen-bonding interactions .

Preparation Methods

Reaction Conditions and Optimization

The reaction employs 4-iodobenzonitrile (1.20 g, 5.27 mmol) and oxetan-3-one (0.50 g, 6.90 mmol) in a dioxane/water solvent system (4:1, 20 mL) under palladium acetate (Pd(OAc)₂, 0.12 g) and XPhos ligand (0.25 g) catalysis. Cesium carbonate (Cs₂CO₃, 3.43 g) acts as the base, facilitating the coupling at 100°C for 16 hours. Post-reaction workup includes extraction with ethyl acetate, brine washing, and column chromatography, yielding the product in 78% purity.

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(OAc)₂ (0.53 mmol) |

| Ligand | XPhos (0.53 mmol) |

| Base | Cs₂CO₃ (10.54 mmol) |

| Solvent | Dioxane/water (4:1) |

| Temperature | 100°C |

| Time | 16 hours |

| Yield | 78% |

Mechanistic Insights

The reaction likely proceeds via a Suzuki-Miyaura-type coupling mechanism, though the exact role of oxetan-3-one remains under investigation. Oxetan-3-one may undergo in situ conversion to a boronate intermediate, enabling transmetallation with the arylpalladium complex formed from 4-iodobenzonitrile. Reductive elimination then forms the C–C bond between the aryl group and the oxetane, followed by ketone reduction to the tertiary alcohol. The use of XPhos, a bulky phosphine ligand, enhances catalytic efficiency by stabilizing the palladium center and mitigating side reactions.

Alternative Synthetic Approaches

Nucleophilic Addition to Oxetan-3-one

Oxetan-3-one serves as a versatile precursor for tertiary alcohol formation via nucleophilic addition. For example, Grignard or organolithium reagents derived from 4-bromobenzonitrile could attack the ketone, yielding this compound after aqueous workup. However, the electron-withdrawing cyano group on the aryl ring complicates the generation of stable organometallic intermediates, necessitating carefully controlled conditions.

Intramolecular Cyclization of 1,3-Diols

Intramolecular Williamson ether synthesis offers another potential route. A 1,3-diol precursor bearing a benzonitrile substituent could undergo cyclization upon activation of one hydroxyl group as a leaving group (e.g., bromide or tosylate). For instance, diol 18 (from) cyclizes to oxetane 19 using sodium hydride in tetrahydrofuran (THF), achieving stereochemical retention through double inversion. Adapting this method would require synthesizing a 1,3-diol with the benzonitrile group positioned for cyclization.

Precursor Synthesis: Oxetan-3-one

The availability of oxetan-3-one (compound 51 ) is critical for the above methods. Its synthesis, as detailed in, involves a ketal protection/deprotection strategy:

-

Ketal Formation : Treatment of diol 48 with dimethyl sulfoxide (DMSO) and TsCl forms the dimethylketal 49 .

-

Cyclization : Monotosylation and deprotonation with NaH yield oxetane 50 .

-

Deprotection : Acidic cleavage of the ketal provides oxetan-3-one 51 in 62% yield.

This three-step sequence highlights the importance of orthogonal protecting groups in oxetane synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.